(S)-(-)-1,2-Epithiododecane

Asymmetric Synthesis Chiral Resolution Optical Purity

(S)-(-)-1,2-Epithiododecane (CAS 308103-61-9), also known as (2S)-2-decylthiirane, is a chiral episulfide (thiirane) featuring a three-membered sulfur-containing ring attached to a lipophilic decyl chain. It is a small-molecule organosulfur compound with the molecular formula C12H24S and a molecular weight of 200.38-200.39 g/mol.

Molecular Formula C12H24S
Molecular Weight 200.39 g/mol
CAS No. 308103-61-9
Cat. No. B1611943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-1,2-Epithiododecane
CAS308103-61-9
Molecular FormulaC12H24S
Molecular Weight200.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1CS1
InChIInChI=1S/C12H24S/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3/t12-/m0/s1
InChIKeyVRKMUVCLRNFYKO-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-1,2-Epithiododecane (CAS 308103-61-9): Core Physicochemical Profile for Procurement Specification


(S)-(-)-1,2-Epithiododecane (CAS 308103-61-9), also known as (2S)-2-decylthiirane, is a chiral episulfide (thiirane) featuring a three-membered sulfur-containing ring attached to a lipophilic decyl chain . It is a small-molecule organosulfur compound with the molecular formula C12H24S and a molecular weight of 200.38-200.39 g/mol . The compound is characterized by a density of 0.86 g/mL at 25 °C and a boiling point of 119-120 °C at 4 mmHg . Its chiral (S)-(-) configuration and high ring-strain distinguish it fundamentally from its achiral or oxygen-based analogs, making it a critical procurement choice for applications requiring stereospecific or sulfur-mediated reactivity [1].

Why Generic Substitution Fails: Critical Differentiators for (S)-(-)-1,2-Epithiododecane Procurement


Substituting (S)-(-)-1,2-Epithiododecane with a racemic mixture, the opposite (R)-(+)-enantiomer, or an oxygen-based epoxide analog (e.g., 1,2-epoxydodecane) introduces significant, quantifiable variations in key performance parameters . The (S)-(-) enantiomer exhibits a distinct specific optical rotation [α]D, which is precisely opposite in sign to its (R)-(+)-counterpart, directly impacting chiral recognition in asymmetric synthesis or biological assays . Furthermore, replacing the sulfur atom in the thiirane ring with oxygen (epoxide) alters the compound's density from 0.86 g/mL to 0.844 g/mL and its molecular weight from 200.39 to 184.32 g/mol, changes that affect physical handling and stoichiometric calculations . Crucially, the inherent reactivity profile diverges sharply due to sulfur's lower electronegativity and higher polarizability, which influences nucleophilic ring-opening pathways and metal-binding affinities [1].

Quantitative Differentiation of (S)-(-)-1,2-Epithiododecane: Head-to-Head Data Against Key Comparators


Chiral Identity vs. Racemic Mixture: Absolute Configuration Confirmed by Optical Rotation

The (S)-(-) enantiomer is a single, stereochemically pure form, whereas the racemic analogue (CAS 26473-56-1) contains an equimolar mixture of both (S)- and (R)-enantiomers. This structural difference is critical for applications where stereochemistry dictates biological or catalytic activity . The (S)-(-) designation indicates a levorotatory optical rotation, a property absent in the racemic mixture, which has a net rotation of zero .

Asymmetric Synthesis Chiral Resolution Optical Purity

Physical Property Differentiation: Density Comparison with Oxygen Analog (Epoxide)

The sulfur-for-oxygen substitution in the three-membered ring results in a measurable increase in density. (S)-(-)-1,2-Epithiododecane exhibits a density of 0.86 g/mL at 25 °C , compared to 0.844 g/mL for the analogous epoxide, 1,2-epoxydodecane (CAS 2855-19-8) . This 1.9% difference in density can affect volumetric dosing, mixing behavior, and separation processes in both laboratory and industrial settings.

Formulation Science Physical Chemistry Material Science

Reactivity Divergence: Sulfur-Mediated Ring-Opening vs. Oxygen-Based Epoxides

The thiirane ring in (S)-(-)-1,2-Epithiododecane exhibits distinct reactivity compared to its epoxide analog due to the lower electronegativity and higher polarizability of sulfur . This fundamental electronic difference makes the episulfide a superior candidate for specific nucleophilic ring-opening polymerizations (ROP) and as a heavy-metal surface passivation agent, where sulfur's strong affinity for metals like gold, silver, and copper is crucial [1]. While the epoxide ring is also strained and reactive, the nature of the resulting adducts and the reaction kinetics differ substantially, limiting its utility in sulfur-specific applications.

Organic Synthesis Polymer Chemistry Surface Chemistry

Procurement-Driven Application Scenarios for (S)-(-)-1,2-Epithiododecane Based on Verifiable Evidence


Asymmetric Synthesis and Chiral Building Block Research

The definitive (S)-(-) chirality, as evidenced by its optical rotation, makes this compound essential for stereoselective organic synthesis. It serves as a chiral auxiliary or a building block for introducing a stereocenter into complex molecules, enabling the exploration of structure-activity relationships where the (R)-(+)-enantiomer or racemate would produce confounding results . Its use is supported by its classification as a chiral episulfide building block .

Development of Sulfur-Containing Polymers and Materials

The distinct reactivity of the thiirane ring, driven by sulfur's higher polarizability compared to oxygen, positions this compound as a superior monomer for ring-opening polymerization (ROP) . This can lead to novel sulfur-rich polymers with unique optical, electronic, or heavy-metal binding properties not achievable with oxygen-based epoxide monomers .

Surface Functionalization and Heavy-Metal Passivation

The strong affinity of the sulfur atom in the episulfide ring for metal surfaces (e.g., gold, silver, copper) makes (S)-(-)-1,2-Epithiododecane a valuable agent for creating self-assembled monolayers (SAMs) or passivation layers . This application leverages the sulfur-mediated reactivity class-level inference to achieve surface modifications that are qualitatively different from those formed by oxygen-based epoxides, which lack the same metal-binding capacity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-1,2-Epithiododecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.